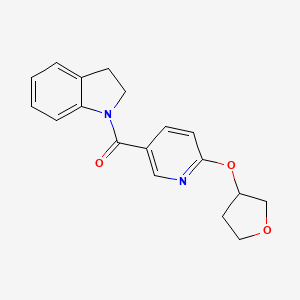

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a complex organic compound that features an indole moiety, a tetrahydrofuran ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple heterocyclic rings makes it a versatile scaffold for the development of new pharmaceuticals and chemical probes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the pyridine ring and the tetrahydrofuran moiety. Key steps may include:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.

Pyridine Ring Formation: The pyridine ring can be introduced through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Tetrahydrofuran Ring Introduction: The tetrahydrofuran ring can be incorporated via nucleophilic substitution reactions, where a suitable leaving group is replaced by a tetrahydrofuran moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: Formation of carboxylic acids, ketones, and aldehydes.

Reduction: Formation of alcohols and amines.

Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.

Applications De Recherche Scientifique

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Chemical Biology: It is employed in the design of chemical probes to study biological pathways and molecular interactions.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mécanisme D'action

The mechanism of action of Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The indole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.

Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and are known for their roles in biological systems.

Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran-2-carboxylic acid and tetrahydrofuran-3-ol share the tetrahydrofuran ring and are used in various chemical applications.

Uniqueness: Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is unique due to the combination of three distinct heterocyclic rings in a single molecule. This structural complexity provides a versatile platform for the development of new compounds with diverse biological and chemical properties .

Activité Biologique

Indolin-1-yl(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on its biological properties, synthesizing data from various studies and highlighting key findings.

Chemical Structure and Properties

The compound has the following chemical formula and structure:

- Molecular Formula : C18H18N2O3

- Molecular Weight : 310.3 g/mol

- CAS Number : 2034389-36-9

The structure consists of an indole moiety linked to a pyridine ring with a tetrahydrofuran substituent, which may enhance its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that indolin derivatives exhibit promising anticancer properties. For instance, a related compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the efficacy of the reference drug bleomycin . The mechanism of action appears to involve apoptosis induction through interaction with specific protein targets, suggesting that structural modifications, such as the inclusion of tetrahydrofuran, could improve binding affinity and selectivity.

Neuropharmacological Effects

Indolin derivatives have also been explored for their neuropharmacological effects. Research indicates that certain indole-based compounds can inhibit nitric oxide synthase (NOS), which plays a crucial role in neuroinflammation . This inhibition can lead to reduced neuronal damage in conditions such as neuropathic pain, highlighting the therapeutic potential of these compounds in treating neurological disorders.

Case Studies and Experimental Findings

- Cytotoxicity Assays :

- Inhibition of NOS :

Table 1: Summary of Biological Activities

Table 2: Structural Variations and Their Impact on Activity

| Compound Variant | Activity Type | Observed Effect |

|---|---|---|

| Indolin with Tetrahydrofuran | Anticancer | Increased cytotoxicity |

| Indoline with bulky amine substitution | NOS Inhibition | Higher selectivity for neuronal NOS |

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-18(20-9-7-13-3-1-2-4-16(13)20)14-5-6-17(19-11-14)23-15-8-10-22-12-15/h1-6,11,15H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGLYAPSCVGOUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.